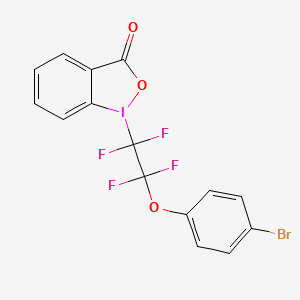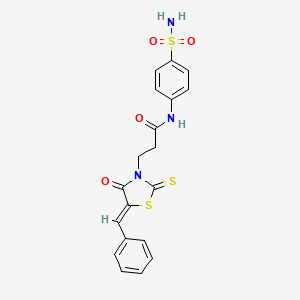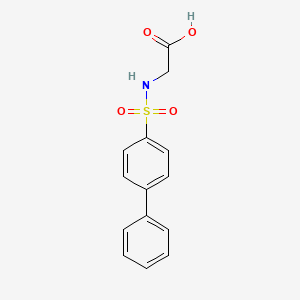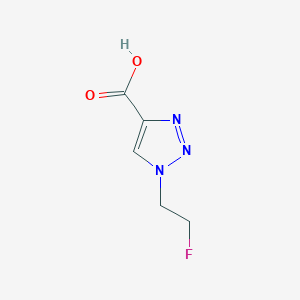
1-(4-bromophenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one, also known as BPTB, is a synthetic compound that has been used as a research tool in laboratory experiments. It has a wide range of applications in scientific research, including in biochemistry, physiology, and pharmacology. BPTB has been found to have an effect on various biochemical and physiological processes, and its mechanism of action is still being studied.
Applications De Recherche Scientifique
Synthesis and Electrochemical Applications
Research has demonstrated the synthesis and electrochemical properties of tetrasubstituted tetraphenylethenes, showcasing the potential of related compounds in electrochemistry and materials science. The study by Schreivogel et al. (2006) delves into the synthesis of various derivatives through acylation, etherification, and coupling processes, investigating their electrochemical behavior and highlighting the importance of structural modifications on their properties (Schreivogel et al., 2006).
Polymorphism and Materials Science
The work by Bhattacharya and Saha (2013) on polymorphism through desolvation of solvates explores the structural versatility of van der Waals host molecules, which is crucial for the development of new materials with tailored properties (Bhattacharya & Saha, 2013).
Reactivity and Synthesis of Ethers
Fantasia et al. (2010) reported on the reactivity of a hypervalent iodine trifluoromethylating reagent towards THF, leading to the formation of trifluoromethyl ethers. This study underscores the utility of such compounds in synthesizing ethers, offering insights into mechanisms and applications in synthetic organic chemistry (Fantasia et al., 2010).
High-Performance Polymers
Research on the synthesis and characterization of new fluorine-containing polyethers by Fitch et al. (2003) contributes to the development of high-performance materials, demonstrating the role of fluorinated monomers in creating polymers with desirable thermal and physical properties (Fitch et al., 2003).
Antibacterial Properties
The study of bromophenols from marine red algae by Xu et al. (2003) highlights the biological significance of such compounds, particularly their antibacterial properties. This research not only expands our understanding of natural product chemistry but also opens pathways for the development of novel antibacterial agents (Xu et al., 2003).
Propriétés
IUPAC Name |
1-[2-(4-bromophenoxy)-1,1,2,2-tetrafluoroethyl]-1λ3,2-benziodoxol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrF4IO3/c16-9-5-7-10(8-6-9)23-15(19,20)14(17,18)21-12-4-2-1-3-11(12)13(22)24-21/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWQDMQZRLFZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OI2C(C(OC3=CC=C(C=C3)Br)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrF4IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(4-Cyclohexylphenyl)sulfonyl]benzylamine](/img/structure/B2541012.png)

![Ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2541015.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2541016.png)

![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2541019.png)


![(2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone](/img/structure/B2541023.png)
![2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2541025.png)
![2-(cyclopentylthio)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2541029.png)